![molecular formula C10H14ClNO2 B3246499 3-[Methyl(phenyl)amino]propanoic acid hydrochloride CAS No. 178450-80-1](/img/structure/B3246499.png)
3-[Methyl(phenyl)amino]propanoic acid hydrochloride
Vue d'ensemble
Description
3-[Methyl(phenyl)amino]propanoic acid hydrochloride is an organic compound with the molecular formula C10H14ClNO2. It is a derivative of propanoic acid, where the hydrogen atom on the amino group is substituted with a methyl group and a phenyl group. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Mécanisme D'action
Target of Action
Similar compounds have been found to targetLeukotriene A4 Hydrolase (LTA4H) , a rate-limiting enzyme in the production of Leukotriene B4, an inflammatory mediator .
Mode of Action
Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its target enzyme, potentially inhibiting its function and thereby reducing the production of inflammatory mediators .
Biochemical Pathways
If it indeed targets lta4h as suggested, it would affect theLeukotriene biosynthesis pathway , leading to a decrease in the production of Leukotriene B4, a potent inflammatory mediator .
Result of Action
If it acts as an inhibitor of lta4h, it could potentially reduce inflammation by decreasing the production of leukotriene b4 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methyl(phenyl)amino]propanoic acid hydrochloride typically involves the reaction of N-methyl-N-phenylamine with acrylonitrile, followed by hydrolysis and subsequent acidification to form the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
3-[Methyl(phenyl)amino]propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
3-[Methyl(phenyl)amino]propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is utilized in the study of enzyme interactions and protein modifications.
Medicine: It serves as a precursor for the development of pharmaceutical drugs, particularly in the treatment of neurological disorders.
Industry: It is employed in the production of polymers and other advanced materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[Methyl(pentyl)amino]propanoic acid hydrochloride
- 3-(3-Methoxyphenyl)propanoic acid
- 3-[(4-Hydroxyphenyl)amino]propanoic acid
Uniqueness
3-[Methyl(phenyl)amino]propanoic acid hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and interaction profiles with molecular targets, making it valuable for specialized applications in research and industry.
Propriétés
IUPAC Name |
3-(N-methylanilino)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-11(8-7-10(12)13)9-5-3-2-4-6-9;/h2-6H,7-8H2,1H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLOJVFMUQAGEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)C1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


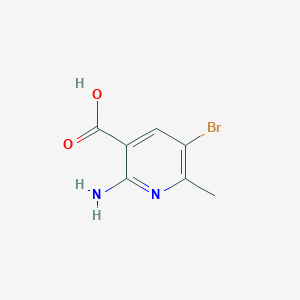

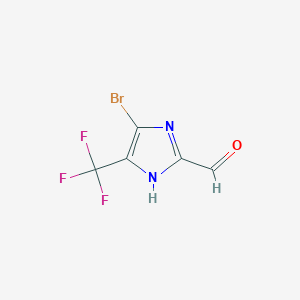
![(4-Methylphenyl)[4-(propan-2-yl)phenyl]iodanium chloride](/img/structure/B3246435.png)
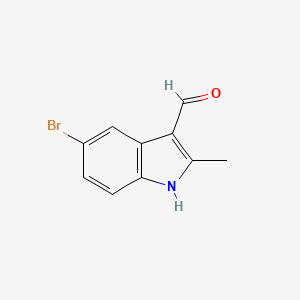

![7-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B3246475.png)
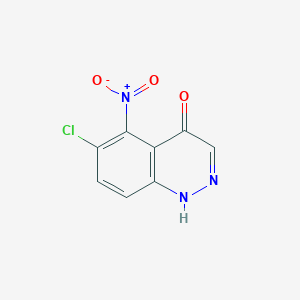
![5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-B]pyridin-2-one](/img/structure/B3246490.png)
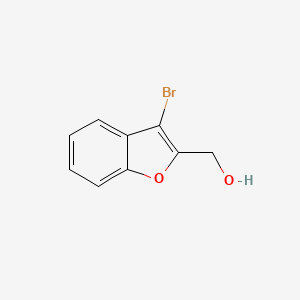
![(2-Azabicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B3246502.png)

![Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate](/img/structure/B3246526.png)

